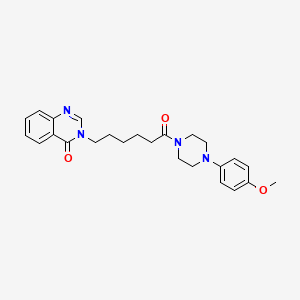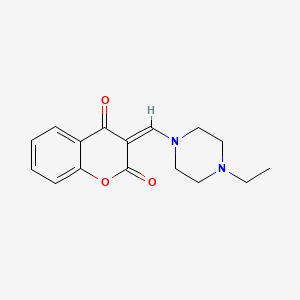
3-(6-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by a piperazine derivative.
Substitution with Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone core or the piperazine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogenated quinazolinone derivatives, piperazine, methoxybenzene, and appropriate catalysts.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Hydroxyquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer and neurological disorders, due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(6-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of cancer treatment, it may inhibit the activity of kinases involved in cell proliferation and survival, leading to the suppression of tumor growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines: These compounds are also quinazoline derivatives with piperazine or piperidine rings and have shown significant inhibitory activity against p21-activated kinase 4 (PAK4) .
6-Chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)quinazolin-4-amine: This compound is similar in structure and has been studied for its potential anticancer activity .
Uniqueness
3-(6-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group on the piperazine ring and the hexyl linker contribute to its unique binding affinity and selectivity for certain molecular targets, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C25H30N4O3 |
|---|---|
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
3-[6-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxohexyl]quinazolin-4-one |
InChI |
InChI=1S/C25H30N4O3/c1-32-21-12-10-20(11-13-21)27-15-17-28(18-16-27)24(30)9-3-2-6-14-29-19-26-23-8-5-4-7-22(23)25(29)31/h4-5,7-8,10-13,19H,2-3,6,9,14-18H2,1H3 |
InChI-Schlüssel |
QTQLCZLGSCDXDL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCCCN3C=NC4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Bromo-5-(3-chlorophenyl)-2-(5-methylthiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12157356.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B12157359.png)
![4-tert-butyl-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide](/img/structure/B12157360.png)
![2-[(3-ethoxypropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12157372.png)
![5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12157378.png)



![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B12157413.png)
![N-{3-[(3-fluorophenyl)morpholin-4-ylmethyl]-4,5-dimethyl(2-thienyl)}benzamide](/img/structure/B12157417.png)
![5-[(2,5-Dimethylphenyl)methylthio]-3-(2-fluorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12157424.png)
![[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12157425.png)
![N'-[(Z)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12157436.png)

